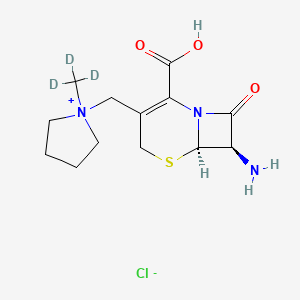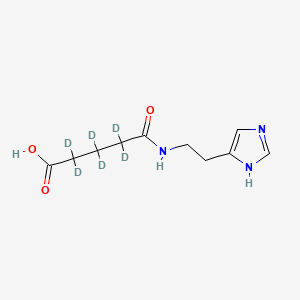
Ingavirin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ingavirin-d6 is a deuterated form of Ingavirin, a small molecule antiviral drug known for its efficacy against various respiratory viral infections, including influenza A and B viruses, human parainfluenza virus, and human adenovirus . The deuterated version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Ingavirin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ingavirin-d6 involves the incorporation of deuterium atoms into the molecular structure of Ingavirin. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The key steps include:
Protection of Functional Groups: Protecting amino or imino groups to prevent unwanted reactions.
Deuteration: Introducing deuterium atoms using deuterated reagents.
Deprotection: Removing the protective groups to yield the final deuterated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is optimized to minimize costs and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Ingavirin-d6 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Ingavirin-d6 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of the pharmacokinetics and metabolic pathways of Ingavirin. Its applications include:
Chemistry: Used as a tracer in studies to understand the chemical behavior and stability of Ingavirin.
Biology: Employed in metabolic studies to track the distribution and breakdown of Ingavirin in biological systems.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ingavirin.
Industry: Applied in the development of new antiviral drugs by providing insights into the mechanism of action and potential improvements
Wirkmechanismus
Ingavirin-d6, like its parent compound Ingavirin, exerts its antiviral effects through multiple mechanisms:
Inhibition of Viral Replication: It impairs the replication of viral RNA by interfering with the viral nucleoprotein.
Immunomodulation: Enhances the host’s immune response by stimulating the production of interferons and other immune mediators.
Anti-inflammatory Effects: Reduces inflammation in the respiratory tract by modulating the release of pro-inflammatory cytokines
Vergleich Mit ähnlichen Verbindungen
Tamiflu (Oseltamivir): Another antiviral drug used to treat influenza. Unlike Ingavirin, Tamiflu is a neuraminidase inhibitor.
Arbidol: An antiviral that also targets influenza viruses but works by inhibiting viral fusion with host cells.
Uniqueness of Ingavirin-d6: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its broad-spectrum antiviral activity and multiple mechanisms of action make it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H15N3O3 |
|---|---|
Molekulargewicht |
231.28 g/mol |
IUPAC-Name |
2,2,3,3,4,4-hexadeuterio-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)/i1D2,2D2,3D2 |
InChI-Schlüssel |
KZIMLUFVKJLCCH-NMFSSPJFSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)NCCC1=CN=CN1)C([2H])([2H])C([2H])([2H])C(=O)O |
Kanonische SMILES |
C1=C(NC=N1)CCNC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



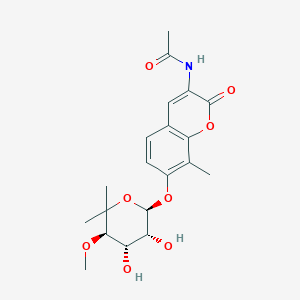
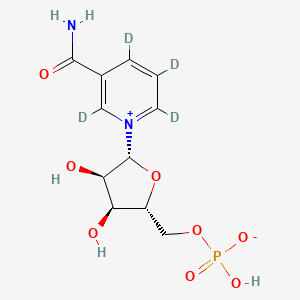
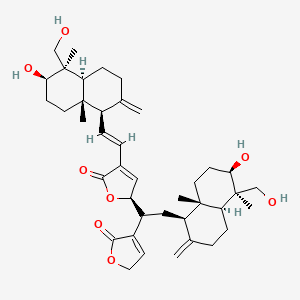
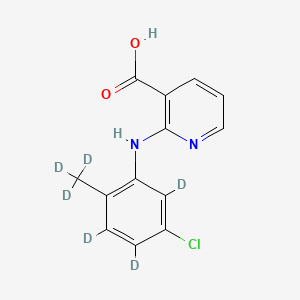
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

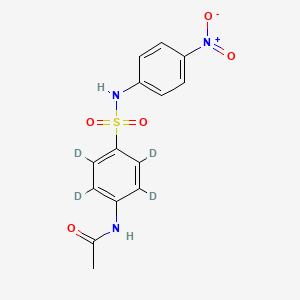

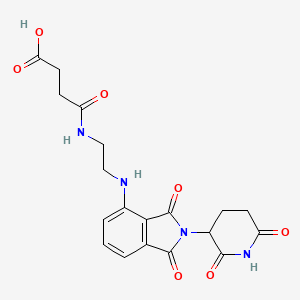
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)


